(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC#C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650660 | |
| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162107-49-5 | |
| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Alkylation of Chiral Auxiliaries
A prevalent strategy involves the use of Evans oxazaborolidine catalysts to induce enantioselectivity during alkylation. For example:
-
Chiral Enolate Formation :
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A glycine-derived oxazolidinone is treated with a strong base (e.g., LDA) to generate a chiral enolate.
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Propargyl bromide is introduced to yield the alkynylated intermediate with >90% enantiomeric excess (ee).
-
Key Conditions :
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Solvent: Tetrahydrofuran (THF) at −78°C.
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Base: Lithium diisopropylamide (LDA).
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Electrophile: Propargyl bromide (1.1 equiv).
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-
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Deprotection and Carbamate Formation :
Table 1: Comparative Yields for Asymmetric Alkylation
| Step | Yield (%) | Purity (%) | ee (%) |
|---|---|---|---|
| Enolate Formation | 85 | 95 | – |
| Alkylation | 78 | 90 | 92 |
| Deprotection | 92 | 98 | – |
| Boc Protection | 88 | 99 | – |
Catalytic Asymmetric Hydrogenation
An alternative route employs transition-metal catalysts to reduce alkynyl precursors stereoselectively:
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Substrate Preparation :
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A propargylamine derivative is synthesized via Sonogashira coupling between a terminal alkyne and an iodoalanine precursor.
-
-
Hydrogenation :
Process Intensification and Industrial Scalability
Telescoped Synthesis for Cost Efficiency
Adapting methodologies from the synthesis of tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, a telescoped process minimizes intermediate isolations:
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One-Pot Alkylation-Hydrolysis :
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After alkylation, the reaction mixture is directly hydrolyzed without workup, reducing solvent waste and time.
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In Situ Boc Protection :
Table 2: Scale-Up Performance (Pilot Plant)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
|---|---|---|
| Yield | 78% | 72% |
| Purity (HPLC) | 99% | 98% |
| Cycle Time | 48 h | 52 h |
Solvent and Catalyst Recovery
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Solvent Recycling : THF is recovered via distillation (90% efficiency).
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Catalyst Reuse : Rhodium catalysts are retained through immobilization on silica supports, enabling five reaction cycles without significant loss in ee.
Analytical Characterization and Quality Control
Spectroscopic Data
Stability Studies
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Thermal Stability : Decomposition onset at 180°C (DSC).
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Storage : Stable for >12 months under nitrogen at −20°C.
Chemical Reactions Analysis
Nucleophilic Additions to the Alkyne Group
The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole derivatives. This "click chemistry" reaction is performed in a THF/water mixture with sodium ascorbate and copper sulfate at 25°C, yielding >90% regioselective products.
Example Reaction:
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄/NaAsc (1:2 mol%) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 25°C |
| Yield | 92% |
Hydrogenation of the Alkyne
Selective hydrogenation of the alkyne to cis-alkene is achieved using Lindlar catalyst (Pd/CaCO₃) in ethyl acetate under H₂ (1 atm). The hydroxyl group remains unaffected, with >85% yield .
Mechanism:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd |
| Solvent | Ethyl acetate |
| Pressure | 1 atm H₂ |
| Yield | 87% |
Oxidation of the Hydroxyl Group
The primary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane at 0°C. This reaction proceeds via a two-electron oxidation mechanism, achieving 78% yield.
Reaction Pathway:
| Parameter | Value |
|---|---|
| Oxidizing Agent | Dess-Martin periodinane |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Yield | 78% |
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (HCl in dioxane, 4M) at 25°C, yielding the corresponding amine hydrochloride .
Conditions:
| Parameter | Value |
|---|---|
| Acid | 4M HCl in dioxane |
| Time | 2–4 hours |
| Yield | 95% |
Silylation of the Hydroxyl Group
The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF, enabling further functionalization of the alkyne .
Reaction:
| Parameter | Value |
|---|---|
| Silylating Agent | TBSCl (1.1 eq) |
| Base | Imidazole (2.5 eq) |
| Solvent | DMF |
| Yield | 89% |
Alkyne-Alkyne Coupling
Sonogashira coupling with aryl halides forms carbon-carbon bonds using Pd(PPh₃)₂Cl₂ and CuI in triethylamine, yielding extended alkyne derivatives.
Example:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Solvent | Et₃N |
| Yield | 75–82% |
Hydrolysis Under Basic Conditions
The carbamate undergoes hydrolysis in aqueous NaOH (2M) at 60°C, producing the corresponding amine and tert-butanol .
Reaction:
| Parameter | Value |
|---|---|
| Base | 2M NaOH |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 88% |
Scientific Research Applications
Organic Synthesis
(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate serves as an important intermediate in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity patterns, facilitating the formation of various derivatives. The compound can be utilized in:
- Alkyne Functionalization : The alkyne group allows for further reactions such as cycloadditions or cross-coupling reactions, leading to the synthesis of more complex organic compounds.
Research indicates that (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate may exhibit biological activity due to its structural components. It can interact with enzymes or receptors, potentially modulating their activity through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes.
- Covalent Bond Formation : The carbamate moiety may react with nucleophilic residues in proteins, influencing their catalytic functions.
These interactions suggest potential therapeutic applications, particularly in enzyme-catalyzed reactions and biological pathway investigations.
Study 1: Enzyme Interaction
A study investigated the binding affinity of (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate with various enzymes involved in metabolic pathways. The results showed that the compound could inhibit specific enzymes, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
Study 2: Synthesis of Derivatives
In a synthetic chemistry study, researchers utilized (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate to synthesize novel derivatives that exhibited enhanced biological activity compared to the parent compound. The study highlighted the versatility of this compound as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate and analogous compounds:
| Compound Name | CAS Number | Key Structural Features | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | N/A | Chiral center (R), terminal alkyne, hydroxyl | 169.22 g/mol | Hydroxyl, alkyne, carbamate |
| tert-Butyl pent-4-yn-1-ylcarbamate | N/A | Terminal alkyne, carbamate at 1-position | 169.22 g/mol | Alkyne, carbamate |
| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | 167216-22-0 | Chiral center (R), hydroxyl at 4-position | ~189.25 g/mol | Hydroxyl, carbamate |
| (S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 82010-31-9 | Chiral center (S), methyl branch at 4-position | 217.31 g/mol | Hydroxyl, methyl branch, carbamate |
| tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate | 87694-53-9 | Methoxy(methyl)amino, oxo group | N/A | Oxo, alkyne, carbamate |
Key Observations :
- Positional Isomerism : tert-Butyl pent-4-yn-1-ylcarbamate () shares the alkyne group but places the carbamate at the 1-position instead of the 2-position, altering reactivity in substitution reactions.
- Chain Length and Substituents : (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate () has a shorter chain and hydroxyl at the 4-position, reducing steric hindrance compared to the target compound.
- Stereochemistry : The S-enantiomer in (S)-tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate () may exhibit divergent biological activity due to enantioselective interactions.
Comparative Syntheses:
- (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate : Synthesized via Boc protection of a pre-existing amine-alcohol, requiring milder conditions due to reduced steric demand.
- tert-Butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate: Likely involves acylation of an amino-alkyne intermediate with methoxy(methyl)amine, followed by Boc protection.
Physicochemical Properties
Notes:
Implications :
- Branched analogs () pose higher risks due to reactive metabolites.
Biological Activity
(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 162107-49-5 |
| Molecular Formula | C₁₀H₁₇N₁O₃ |
| Molecular Weight | 199.25 g/mol |
| Density | 1.062 g/cm³ |
| Boiling Point | 335 °C at 760 mmHg |
| Flash Point | 156.4 °C |
These properties indicate that (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate is a stable compound suitable for various applications in biological research.
Research indicates that the biological activity of this compound may be attributed to its ability to interact with enzymes and receptors through various interactions:
- Hydrogen Bonding : The hydroxyl group in the structure can form hydrogen bonds with active sites of enzymes or receptors, potentially modulating their activity.
- Covalent Bond Formation : The carbamate moiety may react with nucleophilic residues in proteins, influencing their catalytic functions and stability.
- π-π Interactions : The presence of alkyne groups allows for π-π stacking interactions, which can enhance binding affinity to target biomolecules .
Biological Activity
Studies suggest that (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate exhibits various biological activities:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial effects, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens .
Case Studies
- Enzyme Interaction Studies : In a study examining enzyme inhibitors, (R)-tert-butyl (1-hydroxypent-4-yn-2-yl)carbamate was tested against various enzymes. Results showed inhibition rates comparable to known inhibitors, suggesting its potential as a lead compound for further development .
- Synthesis and Biological Screening : A recent synthesis method was developed that improved yield and purity while reducing safety risks associated with previous methods. This synthesis facilitated further biological screening, which confirmed its activity against certain cancer cell lines, indicating potential anticancer properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate in academic research?
- Methodology :
- Carbamate Formation : React secondary amines with chloroformates in the presence of triethylamine (TEA) in chloroform. Stir for 18 hours for optimal yields (e.g., 33% after 18 hours vs. 15% after 3 hours) .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane. Monitor reactions via ESI-MS and confirm structures using H-NMR (e.g., shifts from 2.70 ppm for -CH-NH to 3.18–2.97 ppm for -CH-NH-C=O) .
- Key Data :
| Reaction Time (h) | Yield (%) |
|---|---|
| 3 | 15 |
| 18 | 33 |
Q. How should researchers handle and store (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate to ensure stability?
- Handling :
- Use nitrile gloves and chemical safety goggles. Avoid skin contact via proper glove removal techniques .
- Work under fume hoods with eyewash stations and safety showers nearby .
- Storage :
- Store sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition .
- Avoid incompatible materials (e.g., strong oxidizers) and moisture .
Q. What spectroscopic methods are most effective for characterizing the stereochemistry of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate?
- H-NMR Analysis :
- Identify stereochemical environments using coupling constants (e.g., for axial protons in cyclohexyl derivatives) .
- Detect tert-butyl groups as singlets at ~1.36 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate under varying conditions?
- Critical Factors :
- Reaction Time : Extended stirring (18 hours) improves yields by ensuring complete carbamate formation .
- Solvent Choice : Chloroform enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may induce side reactions .
- Troubleshooting :
- Use TLC or HPLC to monitor reaction progress. Adjust TEA stoichiometry if unreacted amine persists .
Q. What strategies are recommended for optimizing the purification of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate from complex reaction mixtures?
- Chromatography :
- Use silica gel with ethyl acetate/hexane (20–50% gradient). Collect fractions showing a single spot on TLC .
- Crystallization :
- Recrystallize from tert-butyl methyl ether (MTBE) to isolate enantiopure product .
- Hazard Mitigation :
- Decomposed byproducts (e.g., CO, NO) may form under heat; avoid high-temperature drying .
Q. How does the steric environment of the tert-butyl carbamate group influence the reactivity of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate in subsequent reactions?
- Steric Effects :
- The tert-butyl group shields the carbamate nitrogen, reducing nucleophilic attack and stabilizing intermediates in multi-step syntheses (e.g., iodolactamization in CCR2 antagonist preparation) .
- Conformational Analysis :
- H-NMR reveals restricted rotation around the carbamate bond, influencing diastereoselectivity in cyclization reactions .
- Applications :
- Used as a chiral auxiliary in asymmetric catalysis (e.g., pyrimidine amide derivatives for cholinesterase inhibition) .
Safety and Disposal
Q. What are the critical safety protocols for handling accidental spills of (R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate?
- Containment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
